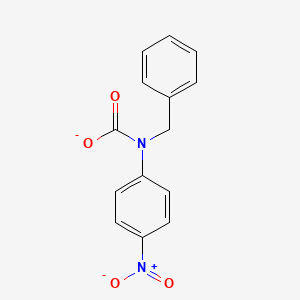
4-Nitro-phenyl-N-benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-phenyl-N-benzylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a benzyl group and a 4-nitrophenyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: 4-Nitro-phenyl-N-benzylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 4-nitrophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl(4-nitrophenyl)carbamates.
Reduction: Benzyl(4-aminophenyl)carbamate.
Hydrolysis: Benzyl alcohol and 4-nitrophenol.
科学的研究の応用
4-Nitro-phenyl-N-benzylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential antimicrobial and antioxidant activities.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in the covalent attachment of biomolecules to surfaces for various biochemical applications.
作用機序
The mechanism of action of 4-Nitro-phenyl-N-benzylcarbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
類似化合物との比較
Benzyl carbamate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenyl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Benzyl(4-aminophenyl)carbamate: The reduced form of 4-Nitro-phenyl-N-benzylcarbamate, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both benzyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The nitro group enhances its utility in redox reactions and as a precursor for further functionalization.
特性
分子式 |
C14H11N2O4- |
|---|---|
分子量 |
271.25 g/mol |
IUPAC名 |
N-benzyl-N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H12N2O4/c17-14(18)15(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-9H,10H2,(H,17,18)/p-1 |
InChIキー |
PFVTVOXPJAOCIR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbaldehyde](/img/structure/B8563330.png)
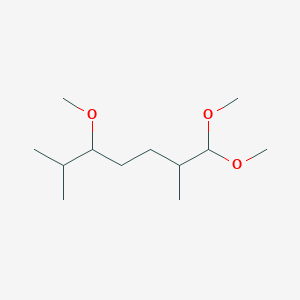
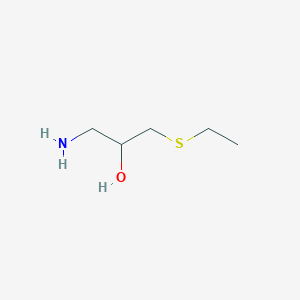
![p-Anisyl[(phenylthio)methyl] ketone](/img/structure/B8563347.png)
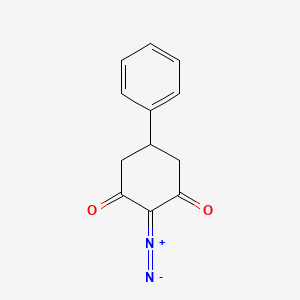
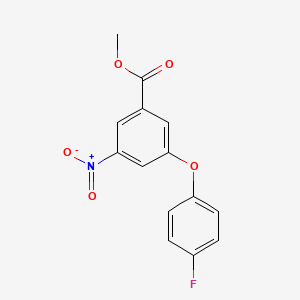

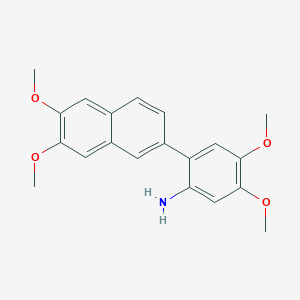
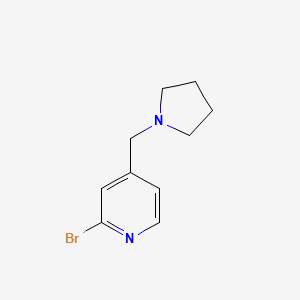
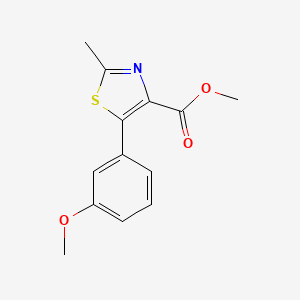
![1,4-Diazabicyclo[2.2.2]octane, hydrochloride](/img/structure/B8563394.png)

![7-Amino-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-6-ol](/img/structure/B8563433.png)
![4-{[Benzyl(butyl)carbamoyl]amino}benzoic acid](/img/structure/B8563451.png)
